

# Spectroscopic data for 2-Hydroxybenzenesulfonamide (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: **2-Hydroxybenzenesulfonamide**

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## An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Hydroxybenzenesulfonamide

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the spectroscopic profile of **2-Hydroxybenzenesulfonamide**. As a key intermediate in the synthesis of various pharmacologically active compounds, its unambiguous structural confirmation is paramount.[\[1\]](#) This document provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and experimental methodologies.

## Molecular Structure and Spectroscopic Overview

**2-Hydroxybenzenesulfonamide** is an aromatic compound featuring a hydroxyl (-OH) group and a sulfonamide (-SO<sub>2</sub>NH<sub>2</sub>) group ortho to each other on a benzene ring. This specific arrangement dictates a unique spectroscopic fingerprint, which is crucial for its identification and quality control. The following sections will dissect the data obtained from NMR, IR, and Mass Spectrometry, which together provide a holistic and confirmatory structural analysis.

Caption: Molecular structure of **2-Hydroxybenzenesulfonamide**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) nuclei.

## <sup>1</sup>H NMR Spectroscopy

In <sup>1</sup>H NMR, the chemical shift, splitting pattern, and integration of signals reveal the connectivity of protons. For **2-Hydroxybenzenesulfonamide**, the aromatic region is expected to show a complex pattern due to the ortho-substitution. The hydroxyl and sulfonamide protons are exchangeable and may appear as broad singlets.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm (Predicted)	Multiplicity	Coupling Constant (J) Hz
Ar-H (H6)	~7.8-7.9	dd	~8.0, 1.5
Ar-H (H4)	~7.4-7.5	ddd	~8.0, 7.5, 1.5
Ar-H (H3)	~7.0-7.1	d	~8.0
Ar-H (H5)	~6.9-7.0	t	~7.5
-SO <sub>2</sub> NH <sub>2</sub>	~7.3 (broad s)	s	-
-OH	~9.0-10.0 (broad s)	s	-

Causality Behind Assignments:

- Aromatic Protons (6.9-7.9 ppm): The electron-withdrawing sulfonamide group deshields adjacent protons (like H6), shifting them downfield. Conversely, the electron-donating hydroxyl group shields adjacent protons, shifting them upfield. The observed splitting patterns (dd, ddd, etc.) arise from coupling between neighboring, non-equivalent protons.
- Sulfonamide Protons (-NH<sub>2</sub>): These protons typically appear as a broad singlet. Their chemical shift is solvent-dependent and they can exchange with deuterium oxide (D<sub>2</sub>O), causing the signal to disappear.[2]
- Hydroxyl Proton (-OH): The phenolic proton is acidic and often appears as a very broad singlet at a downfield position. Its chemical shift is highly dependent on solvent, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy

<sup>13</sup>C NMR spectroscopy provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm (Predicted)
C-OH (C1)	~155
C-S (C2)	~128
C6	~135
C4	~130
C5	~120
C3	~118

Causality Behind Assignments:

- C1-OH (~155 ppm): The carbon atom directly attached to the highly electronegative oxygen atom is significantly deshielded, resulting in a large downfield chemical shift.
- C2-S (~128 ppm): The carbon attached to the sulfonyl group is also deshielded, though to a lesser extent than the C-OH carbon.
- Other Aromatic Carbons (118-135 ppm): The remaining aromatic carbons resonate in the typical range, with their specific shifts influenced by the electronic effects of the two substituents.

## Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and accuracy.

- Sample Preparation: Dissolve ~10-20 mg of **2-Hydroxybenzenesulfonamide** in 0.6 mL of a deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. DMSO-d<sub>6</sub> is often chosen for sulfonamides as it helps in observing exchangeable protons like -NH<sub>2</sub> and -OH.<sup>[2]</sup>
- Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or higher).<sup>[3]</sup> Ensure the instrument is locked onto the deuterium signal of the solvent and

properly shimmed to achieve optimal magnetic field homogeneity.

- $^1\text{H}$  NMR Acquisition: Acquire a standard one-dimensional  $^1\text{H}$  spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
- $^{13}\text{C}$  NMR Acquisition: Acquire a proton-decoupled  $^{13}\text{C}$  spectrum. Due to the lower natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) is required.
- Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO at 2.50 ppm for  $^1\text{H}$  and 39.52 ppm for  $^{13}\text{C}$ ).

Caption: Standard workflow for NMR-based structural verification.

## Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes.

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> )	Intensity
Phenol -OH	O-H Stretch	3200-3600	Strong, Broad
Sulfonamide -NH <sub>2</sub>	N-H Asymmetric Stretch	3350-3390	Medium
Sulfonamide -NH <sub>2</sub>	N-H Symmetric Stretch	3250-3280	Medium
Aromatic C-H	C-H Stretch	3000-3100	Medium-Weak
Aromatic C=C	C=C Stretch	1450-1600	Medium
Sulfonyl S=O	S=O Asymmetric Stretch	1320-1370	Strong
Sulfonyl S=O	S=O Symmetric Stretch	1140-1180	Strong
Sulfonamide S-N	S-N Stretch	900-930	Medium

#### Causality Behind Key Peaks:

- **-OH Stretch (Broad):** The broadness of the phenolic O-H absorption is a direct result of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.
- **-NH<sub>2</sub> Stretches:** The presence of two distinct N-H stretching bands (asymmetric and symmetric) is a hallmark of a primary sulfonamide (-NH<sub>2</sub>).<sup>[4]</sup>
- **S=O Stretches (Strong):** The S=O bond is highly polar, leading to a large change in dipole moment during vibration. This results in two characteristically strong absorption bands, which are one of the most reliable indicators of a sulfonyl group.<sup>[4][5]</sup>

## Experimental Protocol: FT-IR Spectroscopy (ATR)

- **Instrument Preparation:** Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

- Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO<sub>2</sub>, H<sub>2</sub>O) or instrumental interference.
- Sample Application: Place a small amount of the solid **2-Hydroxybenzenesulfonamide** powder onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.
- Data Acquisition: Co-add multiple scans (e.g., 32-64) to obtain a high-quality spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic peaks and assign them to the corresponding functional group vibrations.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For **2-Hydroxybenzenesulfonamide** (Molecular Formula: C<sub>6</sub>H<sub>7</sub>NO<sub>3</sub>S), the exact mass is 173.01 g/mol .[\[6\]](#)

**Ionization Method:** Electrospray Ionization (ESI) is commonly used for polar molecules like sulfonamides. It typically produces a protonated molecular ion [M+H]<sup>+</sup> in positive ion mode.

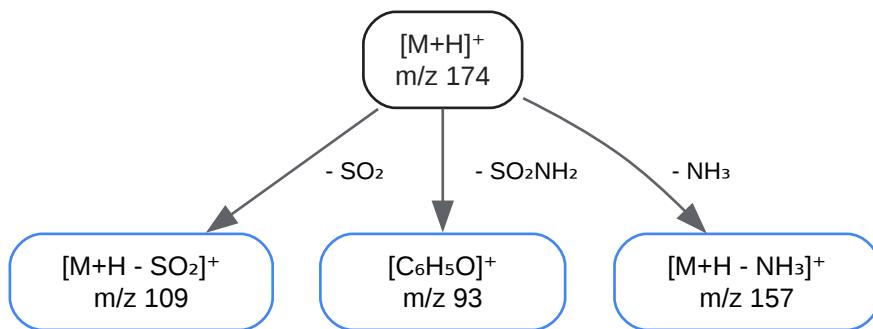
**Expected Ions:**

- Molecular Ion: [M+H]<sup>+</sup> = m/z 174.02
- Key Fragments: Tandem MS (MS/MS) of the m/z 174 ion would reveal characteristic fragmentation pathways.

m/z	Proposed Fragment	Neutral Loss
174.02	$[M+H]^+$	-
157.02	$[M+H - NH_3]^+$	$NH_3$ (Ammonia)
109.03	$[M+H - SO_2]^+$	$SO_2$ (Sulfur Dioxide)
93.03	$[C_6H_5O]^+$	$SO_2NH_2$ (Sulfamoyl radical)

Causality Behind Fragmentation: The fragmentation of sulfonamides under ESI-MS/MS conditions often involves the cleavage of the relatively weak C-S and S-N bonds.[\[7\]](#)

- Loss of  $SO_2$ : A common pathway involves the rearrangement and elimination of sulfur dioxide, a stable neutral molecule.
- Cleavage of the C-S Bond: This is a primary fragmentation route, leading to the formation of a phenoxy radical or related ions (m/z 93), effectively separating the aromatic ring from the sulfonyl group.
- Loss of  $NH_3$ : Loss of ammonia from the protonated sulfonamide group is also a plausible fragmentation step.



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Caption: Plausible ESI-MS/MS fragmentation of **2-Hydroxybenzenesulfonamide**.

## Experimental Protocol: LC-MS

- Sample Preparation: Prepare a dilute solution of the sample (~1-10  $\mu\text{g/mL}$ ) in a suitable solvent mixture like methanol/water.
- Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system coupled to the mass spectrometer. A C18 reverse-phase column can be used to ensure sample purity before it enters the MS.
- MS Acquisition (Full Scan): Perform a full scan analysis in positive ESI mode to detect the protonated molecular ion  $[\text{M}+\text{H}]^+$  at  $\text{m/z}$  174.
- MS/MS Acquisition: Perform a second experiment where the ion at  $\text{m/z}$  174 is isolated (the precursor ion) and fragmented using collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed.
- Data Analysis: Correlate the observed precursor and product ion masses with the expected structure and fragmentation pathways.

## Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

- Mass Spectrometry confirms the molecular weight (173.19 g/mol ).[\[6\]](#)
- IR Spectroscopy confirms the presence of key functional groups: -OH, -NH<sub>2</sub>, and -SO<sub>2</sub>.[\[4\]](#)[\[5\]](#)
- NMR Spectroscopy confirms the specific arrangement of these groups on the aromatic ring (ortho-substitution) and the exact number of protons and carbons in their unique chemical environments.

Together, these techniques provide an unambiguous and robust confirmation of the structure of **2-Hydroxybenzenesulfonamide**, fulfilling the requirements for scientific integrity and trustworthiness in research and development.

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